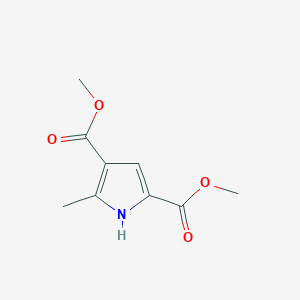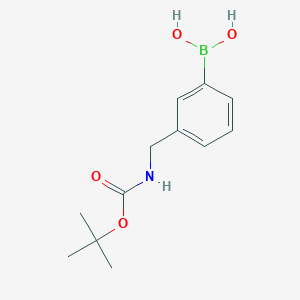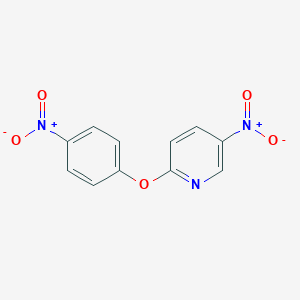![molecular formula C8H8FNO4S B180543 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid CAS No. 13029-71-5](/img/structure/B180543.png)
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
Vue d'ensemble
Description
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylamino group, which is further connected to an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biochemistry: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-Chlorophenyl)sulfonyl]amino}acetic acid
- 2-{[(4-Bromophenyl)sulfonyl]amino}acetic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}acetic acid
Uniqueness
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity compared to its chloro, bromo, and methyl analogs .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAUZAGDOXYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352615 | |
| Record name | 2-(4-fluorophenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13029-71-5 | |
| Record name | 2-(4-fluorophenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)


![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)



![Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
